molecular formula C20H22N2O2 B4050034 N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B4050034
M. Wt: 322.4 g/mol
InChI Key: RIJIFVSKKHVDAJ-UHFFFAOYSA-N
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Description

N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) on novel piperidine derivatives, including benzamide derivatives, found that these compounds have significant anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for potential treatments of diseases like Alzheimer's, where controlling acetylcholine breakdown can help manage symptoms. The study discovered that substituting the benzamide with bulky moieties significantly increases activity, and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances this activity. One compound, identified as a potent inhibitor of AChE, showed promise as an antidementia agent (Sugimoto et al., 1990).

Synthesis and Labeling for Drug Development

Gawell (2003) described the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a δ opioid receptor agonist. This study is crucial for developing radiolabeled compounds for pharmacological research, allowing for the tracking of drug distribution and metabolism in the body (Gawell, 2003).

Metal Complexes and Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives similar to N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. These complexes were studied for their structural features and evaluated for in vitro antibacterial activity against various bacterial strains. The study found that copper complexes exhibited better antibacterial activities compared to free ligands and could serve as a basis for developing new antibacterial agents (Khatiwora et al., 2013).

Mass Spectrometry Analysis for Drug Development

Qin (2002) explored the use of tandem mass spectrometry to analyze the structure and fragmentation patterns of a growth hormone secretagogue derivative, shedding light on the drug's metabolic pathways. This research is instrumental in understanding the pharmacokinetics of new drug candidates (Qin, 2002).

Pharmacokinetics and Metabolism

Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, which shares structural similarities with this compound. This research provides insights into the pharmacokinetics and metabolic pathways of novel therapeutic agents, which is crucial for drug development and safety assessments (Renzulli et al., 2011).

Properties

IUPAC Name

N-[3-(2-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-8-5-6-13-22(15)20(24)17-11-7-12-18(14-17)21-19(23)16-9-3-2-4-10-16/h2-4,7,9-12,14-15H,5-6,8,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJIFVSKKHVDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.